molecular formula C16H17NO4S2 B7458689 4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B7458689
M. Wt: 351.4 g/mol
InChI Key: BKZFZSRSNMYIDX-JLHYYAGUSA-N
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Description

4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a butanoic acid moiety, and an ethoxybenzylidene group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an appropriate acid catalyst to form the thiazolidinone ring.

    Introduction of Ethoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 4-ethoxybenzaldehyde under basic conditions to introduce the ethoxybenzylidene group.

    Formation of Butanoic Acid Moiety: Finally, the butanoic acid moiety is introduced through a reaction with a suitable butanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology and Medicine:

  • Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
  • Used in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.
  • Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The biological activity of 4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The thiazolidinone ring and the ethoxybenzylidene group play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the benzylidene group (e.g., ethoxy, chloro, methoxy).
  • Biological Activity: These structural variations can significantly impact the biological activity and specificity of the compounds. For instance, the presence of an ethoxy group may enhance lipophilicity and membrane permeability compared to a chloro group.
  • Reactivity: The different substituents also affect the reactivity of the compounds in chemical reactions, influencing their suitability for various applications.

This detailed overview provides a comprehensive understanding of 4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(5E)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-2-21-12-7-5-11(6-8-12)10-13-15(20)17(16(22)23-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFZSRSNMYIDX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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